Lipophilicity Control: LogP of 2-Fluoro-6-methylphenyl Acetate Compared to Non-fluorinated Analog
The lipophilicity of 2-fluoro-6-methylphenyl acetate (LogP = 2.06) is 0.74 log units lower than that of its non-fluorinated analog, 2-methylphenyl acetate (LogP = 2.80) . This quantifiable reduction in LogP is a direct consequence of the ortho-fluorine substitution and translates to improved aqueous solubility and a more favorable ADME profile for drug candidates derived from this building block [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.06 |
| Comparator Or Baseline | 2-Methylphenyl acetate (LogP = 2.80) |
| Quantified Difference | -0.74 log units |
| Conditions | Calculated/predicted LogP values from authoritative chemical databases |
Why This Matters
This specific LogP reduction enhances the drug-likeness of derived molecules by improving solubility and reducing non-specific binding, a key advantage over non-fluorinated analogs in medicinal chemistry campaigns.
- [1] Dorwald, F. Z. (2012). Lead Optimization for Medicinal Chemists: Pharmacokinetic Properties of Functional Groups and Organic Compounds. Wiley-VCH. View Source
